3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound characterized by the fusion of a pyridine ring and an oxadiazole ring, along with a carboxylic acid functional group. This compound is notable in medicinal chemistry due to its potential biological activities and serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical reactions and applications in various scientific fields, particularly in drug development and materials science .
This compound falls under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. Specifically, 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid is classified based on its structural features, including the presence of both pyridine and oxadiazole moieties, which impart distinct chemical properties .
The synthesis of 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid typically involves cyclization reactions of appropriate precursors. One common synthetic route includes:
Industrial production often focuses on optimizing reaction conditions to enhance yield and purity. This may involve using catalysts, controlling temperatures, and selecting specific solvents to facilitate efficient cyclization .
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid can undergo several significant reactions:
For oxidation reactions, agents such as hydrogen peroxide or peracids are employed. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Substitution reactions typically utilize halogens or nucleophiles in appropriate solvents .
The major products from these reactions include:
The mechanism by which 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors within biological systems, leading to therapeutic responses. The precise pathways depend on the biological context and the targets involved in each application .
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid is typically a crystalline solid at room temperature. It exhibits moderate solubility in polar solvents like water and methanol due to its carboxylic acid group.
The compound is stable under normal conditions but can be sensitive to strong acids or bases that may affect its functional groups. Its reactivity is primarily governed by the presence of nitrogen atoms in both the pyridine and oxadiazole rings .
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid has several important applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its photochemical rearrangements sparked broader interest [1] [9]. Initial biological investigations in the 1940s revealed therapeutic potential, culminating in the 1960s introduction of Oxolamine as the first commercial drug featuring this scaffold—a cough suppressant targeting airway inflammation [9]. Over the past six decades, the versatility of 1,2,4-oxadiazoles has driven their integration into diverse drug classes. Pleconaril (antiviral) exploits the ring’s stability to block viral uncoating, while Ataluren (treatment for Duchenne muscular dystrophy) utilizes its bioisosteric properties to readthrough nonsense mutations [1] [9]. Natural products like Phidianidine A (from sea slugs) and Quisqualic acid (plant-derived) further underscore the scaffold’s biological relevance, demonstrating cytotoxic and neuroactive properties, respectively [9]. The 2020s have seen intensified research, with >100 patents filed in the last five years for 1,2,4-oxadiazole-based therapeutics targeting oncology, neurology, and infectious diseases [1].
Table 1: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
Era | Compound | Therapeutic Application | Key Mechanism |
---|---|---|---|
1960s | Oxolamine | Cough suppression | Airway smooth muscle relaxation |
1980s | Prenoxdiazine | Antitussive | Peripheral cough receptor inhibition |
1990s | Fasiplon | Anxiolytic | GABAₐ receptor partial agonism |
2000s | Pleconaril | Antiviral | Picornavirus capsid stabilization |
2010s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functional groups, mitigating metabolic instability while preserving hydrogen-bonding capacity [1] [9]. This replacement enhances hydrolytic resistance in physiological environments, as evidenced by plasma stability assays showing <10% degradation of oxadiazole-containing compounds after 6 hours, compared to >90% for analogous esters [9]. In the context of kinase inhibitors, the oxadiazole’s planar geometry facilitates optimal orientation within ATP-binding pockets, improving target engagement. For example, 1,2,4-oxadiazole-linked 5-fluorouracil derivatives exhibit 2.3-fold increased half-life over amide-linked counterparts in hepatocellular carcinoma models, directly correlating with enhanced tumor growth inhibition [8]. The scaffold’s dipole moment (~3.5 D) further enables mimicry of peptide bonds, crucial for protease inhibitors targeting HIV or HCV [9]. Structural comparisons confirm that the oxadiazole’s N–O bond (1.36 Å) and C–O bond (1.23 Å) emulate carbonyl bond lengths, allowing seamless integration into pharmacophores without conformational penalty [1] [4].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Amide | Ester | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|---|
Metabolic stability (t₁/₂) | Low (1–2 h) | Low (0.5–1 h) | High (>6 h) | Reduced dosing frequency |
Hydrogen-bond acceptors | 1–2 | 1–2 | 3 | Enhanced target binding affinity |
Dipole moment (D) | 3.5–4.0 | 1.5–2.0 | 3.2–3.8 | Improved solubility & membrane permeation |
Hydrolytic susceptibility | High | High | Low | Extended plasma half-life |
The pyridin-4-yl moiety at the C3 position of 1,2,4-oxadiazoles confers distinct electronic and steric profiles that optimize target interactions. The nitrogen’s position is critical: 4-pyridyl derivatives exhibit superior hydrogen-bond directionality versus 2- or 3-pyridyl isomers, facilitating salt bridge formation with aspartate/glutamate residues in enzymatic pockets [6] [7]. In antibacterial applications, 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid hybrids inhibit Xanthomonas oryzae (rice pathogen) with EC₅₀ values of 19.44–36.25 μg/mL, outperforming commercial agents bismerthiazol (77.46 μg/mL) and thiodiazole copper (99.31 μg/mL) [6]. This potency arises from the pyridine’s electron-withdrawing effect, which amplifies the oxadiazole’s electrophilicity, promoting nucleophilic attack by bacterial transaminases. Fluorination at the pyridine 2-position further enhances penetration through lipid membranes, as log P reductions of 0.8–1.2 units correlate with 3-fold activity boosts against Xanthomonas oryzicola [6]. For larvicidal applications, pyridin-4-yl oxadiazoles inhibit mosquito 3-hydroxykynurenine transaminase (HKT) at IC₅₀ = 0.8 μM, disrupting xanthurenic acid biosynthesis essential for Aedes aegypti development [7]. Molecular dynamics confirm the protonated pyridine nitrogen forms a stable charge-assisted hydrogen bond with HKT’s Tyr74 residue (distance: 2.7 Å), explaining 10-fold selectivity over human kynurenine aminotransferases [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7